molecular formula C16H13N3S B14194376 N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine CAS No. 917986-00-6

N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine

Katalognummer: B14194376
CAS-Nummer: 917986-00-6
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: PVZMQKWBGBLSIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine is a heterocyclic compound that features a unique fusion of indole and thiazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with thioamides in the presence of a suitable catalyst. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core, which is then further reacted with thioamides to form the thiazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and indole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine is unique due to its specific fusion of indole and thiazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

917986-00-6

Molekularformel

C16H13N3S

Molekulargewicht

279.4 g/mol

IUPAC-Name

N-phenyl-4,5-dihydro-[1,3]thiazino[5,6-b]indol-2-amine

InChI

InChI=1S/C16H13N3S/c1-2-6-11(7-3-1)18-16-17-10-14-15(20-16)12-8-4-5-9-13(12)19-14/h1-9,19H,10H2,(H,17,18)

InChI-Schlüssel

PVZMQKWBGBLSIY-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C3=CC=CC=C3N2)SC(=N1)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.